molecular formula C11H19Cl2N3OS B1492414 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride CAS No. 2098019-70-4

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride

Cat. No.: B1492414
CAS No.: 2098019-70-4
M. Wt: 312.3 g/mol
InChI Key: LASCMTZSGMKFPS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2, 4 and 5 . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .


Chemical Reactions Analysis

The chemical reactions of this compound are characterized by the interaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones .

The octanol/water partition coefficients (clogP values) for these synthesized compounds are ranged from 4 to 5 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds with dicoordinated phosphorus, demonstrating the cyclocondensation reactions involving 3-substituted 2-aminothiazolium bromides with phosphorus trichloride. These synthetic approaches yield various derivatives with potential applications in material science and pharmaceutical chemistry (Bansal et al., 1992).

Reactivity and Substitution Studies

Further studies on diazepines include examining the reactivities of positions in dihydro-1,4-diazepines towards electrophilic substitution, which has implications for chemical synthesis and the development of new compounds with specific properties (Barnett et al., 1971).

Pharmacological Evaluations

Although excluding direct drug applications, it's important to note the broader context in which these compounds are studied. For example, novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic properties, indicating the therapeutic potential of similar structures (Maltsev et al., 2021).

Anticonvulsant Activities

Research into thiazolidinones reveals the synthesis of compounds with significant anticonvulsant activities, highlighting the importance of structural derivatives in medical chemistry (Senthilraja & Alagarsamy, 2012).

Structural and Spectroscopic Studies

Studies also delve into the structural and spectroscopic analysis of benzodiazepine derivatives, offering insights into their chemical behavior and potential applications in developing new materials or therapeutic agents (Michalik et al., 2022).

Safety and Hazards

The safety data sheet suggests immediate rinsing with plenty of water, also under the eyelids, for at least 15 minutes in case of contact. It also recommends washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities, given that thiazoles display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Properties

IUPAC Name

4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS.2ClH/c1-8-10(16-9(2)13-8)7-14-6-5-12-4-3-11(14)15;;/h12H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASCMTZSGMKFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCNCCC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 2
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 3
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 4
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride

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